Isopropyl 2-aminothiophene-3-carboxylate
Overview
Description
Isopropyl 2-aminothiophene-3-carboxylate: is an organic compound with the molecular formula C(_8)H(_11)NO(_2)S. It belongs to the class of aminothiophenes, which are known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of an isopropyl ester group, an amino group, and a thiophene ring, making it a versatile intermediate in various chemical reactions.
Scientific Research Applications
Chemistry
Isopropyl 2-aminothiophene-3-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is utilized in the synthesis of bioactive molecules. Its derivatives have shown potential in modulating biological pathways, making it valuable in drug discovery and development.
Medicine
Pharmaceutical applications include the development of drugs targeting various diseases. The aminothiophene scaffold is known for its activity against bacterial, fungal, and viral infections, as well as its potential in cancer therapy.
Industry
In the industrial sector, this compound is employed in the manufacture of dyes, pigments, and agrochemicals. Its chemical properties make it suitable for use in high-performance materials and coatings.
Biochemical Analysis
Biochemical Properties
Isopropyl 2-aminothiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammatory responses, thereby impacting cell function . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of specific genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of thiophene derivatives . These interactions can affect the levels of metabolites and the overall metabolic flux within cells . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its site of action within the cell, thereby exerting its biochemical effects . The precise localization of this compound is essential for its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of isopropyl 2-aminothiophene-3-carboxylate typically begins with thiophene-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using isopropanol in the presence of a strong acid catalyst like sulfuric acid to form isopropyl thiophene-3-carboxylate.
Amination: The ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 2-position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to enhance yield and purity. Catalysts and solvents are optimized to ensure efficient conversion and minimize by-products. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Isopropyl 2-aminothiophene-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The amino group allows for various substitution reactions, including acylation and alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Acyl chlorides, alkyl halides; reactions are often carried out in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: N-acylated or N-alkylated thiophene derivatives.
Mechanism of Action
The mechanism of action of isopropyl 2-aminothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-aminothiophene-4-carboxylate
- Methyl 2-aminothiophene-3-carboxylate
- Ethyl 2-aminothiophene-3-carboxylate
Uniqueness
Isopropyl 2-aminothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activity profiles.
Properties
IUPAC Name |
propan-2-yl 2-aminothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)11-8(10)6-3-4-12-7(6)9/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZGFDGFDORWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403837 | |
Record name | isopropyl 2-aminothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31891-08-4 | |
Record name | 1-Methylethyl 2-amino-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31891-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | isopropyl 2-aminothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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